2-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-6-phenyl-2-azaspiro[3.3]heptane
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Description
2-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-6-phenyl-2-azaspiro[3.3]heptane is a useful research compound. Its molecular formula is C18H19F2N3O and its molecular weight is 331.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.14961856 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is succinate dehydrogenase (SDH) . SDH is an enzyme complex that plays a critical role in the mitochondrial respiratory chain, also known as complex II. It is involved in the citric acid cycle and the electron transport chain, which are essential for energy production in cells .
Mode of Action
This compound acts as a succinate dehydrogenase inhibitor (SDHI) . It binds to the SDH enzyme, preventing it from catalyzing the oxidation of succinate to fumarate. This inhibition disrupts the flow of electrons in the respiratory chain, leading to a decrease in ATP production and an increase in reactive oxygen species .
Biochemical Pathways
The inhibition of SDH affects multiple biochemical pathways. Primarily, it disrupts the citric acid cycle and the electron transport chain , both of which are crucial for energy production in cells . The disruption of these pathways leads to a decrease in ATP production, affecting various cellular processes that require energy. Additionally, the inhibition of SDH can lead to an increase in reactive oxygen species, which can cause oxidative stress and damage to cells .
Pharmacokinetics
Given its structural similarity to other sdhi fungicides, it is likely to have similar adme properties . These properties can significantly impact the compound’s bioavailability, efficacy, and safety profile.
Result of Action
The inhibition of SDH by this compound can lead to various molecular and cellular effects. The decrease in ATP production can affect various energy-dependent cellular processes, potentially leading to cell death . The increase in reactive oxygen species can cause oxidative stress, leading to damage to cellular components such as proteins, lipids, and DNA .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the presence of other compounds, pH, temperature, and the specific characteristics of the target organism
Properties
IUPAC Name |
[3-(difluoromethyl)-1-methylpyrazol-4-yl]-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O/c1-22-9-14(15(21-22)16(19)20)17(24)23-10-18(11-23)7-13(8-18)12-5-3-2-4-6-12/h2-6,9,13,16H,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAJSJICMZAEIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.